molecular formula C21H23ClN2O4S B2414489 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-chloro-4-methylbenzenesulfonamide CAS No. 922078-34-0

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-chloro-4-methylbenzenesulfonamide

Cat. No. B2414489
CAS RN: 922078-34-0
M. Wt: 434.94
InChI Key: APJWDIWNTZCRJD-UHFFFAOYSA-N
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Description

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-chloro-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C21H23ClN2O4S and its molecular weight is 434.94. The purity is usually 95%.
BenchChem offers high-quality N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-chloro-4-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-chloro-4-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enzyme Inhibition and Structural Analysis

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-chloro-4-methylbenzenesulfonamide and related compounds have been studied for their potential as enzyme inhibitors and for their unique structural characteristics. For instance, a study demonstrated that primary sulfonamide-based [1,4]oxazepine sulfonamides show strong inhibition of human carbonic anhydrases, which are therapeutically relevant. This is attributed to the primary sulfonamide functionality enabling the [1,4]oxazepine ring construction and acting as an enzyme prosthetic zinc-binding group when these sulfonamides are employed as carbonic anhydrase inhibitors (Sapegin et al., 2018). Additionally, the synthesis, spectroscopic, X-ray diffraction, and DFT studies of novel benzimidazole-tethered oxazepine heterocyclic hybrids have been performed, indicating potential applications in nonlinear optical (NLO) properties, with certain compounds being identified as candidates for NLO applications (Almansour et al., 2016).

Molecular Structure and Synthetic Processes

The molecular structure and synthetic processes involving N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-chloro-4-methylbenzenesulfonamide have been a subject of interest in various studies. For example, the crystal structure of N-(1-Allyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide was analyzed, showing different conformations in the asymmetric unit, highlighting the complexity and variability of these compounds (Chicha et al., 2013). Also, the synthesis of 7-Chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine, a key intermediate of certain compounds, was reported, emphasizing the multi-step synthetic processes involved in the production of these complex molecules (Can, 2012).

Anticancer and DNA Interaction Studies

Studies have also explored the interaction of similar sulfonamide derivatives with DNA and their potential anticancer activities. For instance, mixed-ligand copper(II)-sulfonamide complexes were studied for their DNA binding, cleavage, genotoxicity, and anticancer activity. The research indicated that the sulfonamide derivative significantly influences the interaction type with DNA, and the compounds produced cell death mainly by apoptosis in various tumor cells (González-Álvarez et al., 2013).

Novel Synthetic Pathways

Furthermore, innovative synthetic pathways involving these compounds have been identified. Novel one-pot multicomponent reactions have been developed for the synthesis of tetrahydrobenzo[b][1,4]oxazepine or malonamide derivatives, showcasing the versatile and efficient synthetic strategies applicable to these molecules (Shaabani et al., 2010).

properties

IUPAC Name

3-chloro-N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O4S/c1-5-10-24-18-11-15(7-9-19(18)28-13-21(3,4)20(24)25)23-29(26,27)16-8-6-14(2)17(22)12-16/h5-9,11-12,23H,1,10,13H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APJWDIWNTZCRJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC=C)(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-chloro-4-methylbenzenesulfonamide

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